4-amino-N-hydroxybutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3-1-2-4(7)6-8/h8H,1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNPWBZRROYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002006 | |
| Record name | 4-Amino-N-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-19-0 | |
| Record name | gamma-Aminobutyric acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-hydroxybutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 4 Amino N Hydroxybutanamide
Established Synthetic Routes for 4-amino-N-hydroxybutanamide
Several synthetic strategies have been developed to produce this compound, each with its own set of advantages and applications.
N-Substituted Succinimide (B58015) Ring Opening Method
A prominent and recently developed approach for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine (B1172632). mdpi.comnih.gov This two-step method begins with the synthesis of an N-substituted succinimide, which is then treated with an aqueous solution of hydroxylamine. mdpi.comnih.gov
The initial step, the formation of the N-substituted succinimide, can be accomplished by reacting an amine or a carboxylic acid hydrazide with succinic anhydride. mdpi.comnih.gov A "one-pot" method using polyphosphate ester in chloroform (B151607) has been developed to streamline this process. mdpi.comnih.gov The subsequent ring-opening reaction with hydroxylamine typically proceeds at room temperature without the need for additional additives, offering a mild and efficient route to the desired N-hydroxybutanamide derivatives. nih.gov This reaction is feasible when the pKa of the initial amine used for the imide synthesis is less than or equal to the pKa of hydroxylamine. beilstein-archives.org This method has been successfully applied to produce a variety of N-hydroxybutanamide derivatives, including those with potential as matrix metalloproteinase (MMP) inhibitors. nih.gov
For instance, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, synthesized via this route, demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14. nih.gov The reaction's similarity to the Ing-Manske procedure, where hydrazine (B178648) reacts with phthalimides, further supports the feasibility of this ring-opening reaction under mild conditions. mdpi.com
Aminolysis of Lactones
The aminolysis of lactones, particularly γ-butyrolactone, presents another key synthetic pathway to 4-hydroxybutanamide (B1328909) derivatives. mdma.chresearchgate.net This reaction involves the ring-opening of the lactone by an amine, leading to the formation of a hydroxyamide. mdma.ch
A straightforward example is the reaction of γ-butyrolactone with benzylamine (B48309) at room temperature, which yields N-benzyl-4-hydroxybutanamide. mdma.ch This method can be extended to synthesize a variety of N-substituted-4-hydroxybutanamides by employing different primary amines. mdma.chuj.edu.pl For more complex structures, a multi-step sequence can be utilized. For example, 2-amino-4-butyrolactone can be N-alkylated, followed by aminolysis of the resulting lactone with a substituted benzylamine to produce 2-substituted-4-hydroxybutanamide derivatives. uj.edu.pl The aminolysis step is often carried out by heating the substrates in a solvent like tetrahydrofuran (B95107) (THF). uj.edu.pl
This strategy has been employed to synthesize compounds evaluated as GABA uptake inhibitors. uj.edu.pl
Multi-step Nucleophilic Substitution and Condensation Approaches
Multi-step syntheses involving nucleophilic substitution and condensation reactions provide a versatile, albeit more complex, route to this compound and its analogs. A common starting material for these approaches is 4-chlorobutanoyl chloride.
In one such sequence, 4-chlorobutanoyl chloride can undergo aminolysis with an amine, such as benzylamine, to form an N-substituted-4-chlorobutanamide. mdma.ch This intermediate can then react with a second amine via nucleophilic substitution to introduce the amino group at the 4-position. mdma.ch Another strategy involves the reaction of 4-halobutyryl chloride with hydroxylamine, followed by a reaction with ammonia (B1221849) to introduce the amino group.
Derivatization Strategies for Structural Analogs of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of structural analogs with potentially diverse biological activities.
Modifications at the Amino Moiety
The amino group of this compound is a key site for derivatization, often through acylation or alkylation reactions.
Acylation of the amino group can introduce various substituents, potentially altering the compound's properties. For example, acetylation of 4-aminobutanamide (B1198625) derivatives has been performed to study structure-activity relationships. nih.gov The synthesis of these N-acyl derivatives can be achieved through standard acylation procedures. nih.gov
N-aryl derivatives can also be synthesized, introducing aromatic moieties that can engage in various biological interactions. nih.gov The synthesis of N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide illustrates a more complex modification at the amino end of the butanamide structure. smolecule.com
| Starting Material | Reagent | Modification Type | Resulting Moiety |
| 4-aminobutanamide derivative | Acetic anhydride | Acylation | Acetamido |
| 4-aminobutanamide derivative | Aryl halide | N-Arylation | N-Aryl |
| o-phenylenediamine | 4-hydroxybutyric acid | Multi-step synthesis | N-benzimidazolylethyl |
Substitutions on the Butanamide Backbone
The butanamide backbone of this compound provides another avenue for structural diversification, particularly at the α- and β-positions relative to the amide group.
Substitutions at the α-position (C2) have been extensively explored, often to introduce bulky and lipophilic groups. researchgate.net These modifications are crucial for the activity of certain classes of compounds, such as GABA uptake inhibitors. researchgate.net For instance, N-benzylamides of 4-hydroxybutyric acid have been synthesized with various substituents at the α-position, including N-(4-phenylpiperazine), N-(4-benzylpiperazine), N-benzylamino, and N-(2-phenylethylamine) groups. researchgate.net The synthesis of these analogs often involves the aminolysis of a correspondingly α-substituted lactone. uj.edu.pl
Modifications at the β-position (C3) can also be achieved, leading to compounds like 4-amino-3-hydroxybutanamide. ontosight.ai The synthesis of such analogs typically requires multi-step chemical reactions starting from simple precursors. ontosight.ai
| Position of Substitution | Type of Substituent | Example of Substituent | Synthetic Approach |
| α-position (C2) | Aromatic, Lipophilic | 4,4-diphenylbut-3-enylamino | Aminolysis of α-substituted lactone |
| α-position (C2) | Piperazine derivative | 4-diphenylmethylpiperazin-1-yl | Synthesis from α-substituted lactone |
| β-position (C3) | Hydroxyl group | -OH | Multi-step synthesis |
Alterations at the Hydroxamic Acid Functional Group
The hydroxamic acid group (-CONHOH) is a critical component of many biologically active molecules due to its ability to chelate metal ions, such as zinc, which are often found in the active sites of metalloenzymes. acs.org Modifications of this functional group in this compound derivatives are explored to modulate their inhibitory potency and selectivity.
One common synthetic approach to create N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.comnih.gov This method provides a straightforward route to a variety of derivatives. For instance, N-substituted succinimides can be prepared by acylating amines or carboxylic acid hydrazides with succinic anhydride, followed by imidization. mdpi.com The subsequent treatment with aqueous hydroxylamine, often in the presence of methanol (B129727) to improve purity, yields the desired N-hydroxybutanamide derivatives. mdpi.com
Recent studies have demonstrated the synthesis of novel N-hydroxybutanamide derivatives using this succinimide ring-opening strategy. mdpi.comnih.gov For example, derivatives incorporating benzohydrazide (B10538) and iodoaniline moieties have been successfully synthesized. nih.gov However, it was observed that derivatives with a diacylated hydrazine fragment did not show significant inhibition of MMPs at a concentration of 10 μM, regardless of the substituents on the benzene (B151609) ring. nih.gov
Another approach involves the direct use of carboxylic acids or their activated forms, such as esters or acyl chlorides, which react with hydroxylamine. acs.org This nucleophilic acyl substitution is a fundamental method for forming hydroxamic acids. acs.org For example, 4-(6-Azido-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide was synthesized from its corresponding carboxylic acid by activating it with ethyl chloroformate and N-methylmorpholine, followed by reaction with hydroxylamine. nih.gov
The following table summarizes a synthetic route for N-hydroxybutanamide derivatives:
| Step | Starting Materials | Reagents and Conditions | Product | Reference |
| 1 | Amines or carboxylic acid hydrazides, Succinic acid anhydride | Polyphosphate ester (PPE), Chloroform | N-substituted succinimides | mdpi.com |
| 2 | N-substituted succinimides | Aqueous hydroxylamine, Methanol, Room temperature | N-hydroxybutanamide derivatives | mdpi.comnih.gov |
Hybrid Derivative Synthesis (e.g., with sulfonamide moieties)
The synthesis of hybrid molecules that combine the pharmacophore of this compound with other functional groups, such as sulfonamides, is a strategy to develop compounds with enhanced or dual biological activities. researchgate.net Sulfonamides are known to be present in various biologically active compounds.
A notable example is the hybrid compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which integrates a hydroxamate group with a styrenesulfonamide moiety. researchgate.net This compound was designed to combine the metalloproteinase-inhibiting properties of the hydroxamate with other potential biological activities conferred by the sulfonamide group. The synthesis and structure of this hybrid were confirmed using various spectroscopic methods. researchgate.net
The design of such hybrids is often inspired by the activities of existing compounds. For instance, the combination of a naphthalimide structure with a sulfonamide has been shown to result in potent enzyme inhibitors. nih.gov This has spurred interest in creating hybrids that incorporate different zinc-binding groups like sulfonamides and hydroxamates. nih.gov
Chemoenzymatic Synthesis Approaches for this compound and its Analogs
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules, often with high stereoselectivity. researchgate.netnih.govmdpi.comescholarship.orgnih.gov This approach is particularly valuable for the synthesis of chiral compounds and their analogs.
Lipases and oxidoreductases are among the enzymes used in the chemoenzymatic synthesis of related butanamide structures. researchgate.net For example, lipase-catalyzed kinetic resolution has been employed to separate enantiomers of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide, yielding acetates with specific stereoconfigurations. researchgate.net This demonstrates the potential of enzymes to introduce chirality into butanamide scaffolds.
While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided results, the principles of using enzymes to create chiral building blocks are well-established. nih.govmdpi.comnih.gov For instance, ketoreductases are used for the asymmetric reduction of ketones to produce chiral alcohols, which are precursors for various pharmaceuticals. mdpi.com Such enzymatic steps could be integrated into a synthetic route towards chiral analogs of this compound.
The general strategy involves using an enzyme for a key stereoselective step, followed by chemical transformations to complete the synthesis. nih.gov This can offer more efficient and environmentally friendly routes compared to purely chemical methods. researchgate.net
Molecular and Cellular Mechanism of Action of 4 Amino N Hydroxybutanamide
Enzymatic Inhibition Kinetics and Specificity of 4-amino-N-hydroxybutanamide
Interaction with Metalloenzymes (e.g., Matrix Metalloproteinases MMP-2, MMP-9, MMP-14)
Derivatives of this compound, specifically those containing a hydroxamic acid fragment, are recognized as inhibitors of metalloenzymes. nih.gov The N-hydroxybutanamide fragment is a key structural feature in many inhibitors of these enzymes, including batimastat (B1663600) and its analogs. nih.govmdpi.com
Recent studies have focused on newly synthesized N-hydroxybutanamide derivatives. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has demonstrated significant inhibitory activity against Matrix Metalloproteinases (MMPs) such as MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the range of 1–1.5 μM. nih.govmdpi.comsciprofiles.com This particular derivative showed a more pronounced inhibitory effect on MMP-2, MMP-9, and MMP-14 compared to MMP-3, where inhibition was only observed at higher concentrations (approximately 10 μM). nih.govmdpi.com Molecular docking studies suggest a strong binding affinity of this iodoaniline derivative to the active site of MMP-9. mdpi.com
The inhibitory action of these compounds is crucial in contexts like cancer research, as MMPs play a significant role in tumor invasion and metastasis by degrading the extracellular matrix. mdpi.comresearchgate.net The development of specific MMP inhibitors is a continuing area of interest for potential therapeutic applications. nih.gov
Table 1: Inhibitory Activity of an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide against MMPs
| Enzyme | IC₅₀ (μM) |
|---|---|
| MMP-2 | ~1 - 1.5 |
| MMP-9 | ~1 - 1.5 |
| MMP-14 | ~1 - 1.5 |
| MMP-3 | ~10 |
Inhibition of Neurotransmitter Transporters (e.g., GABA Transporters mGAT1-4)
A significant area of investigation for this compound derivatives is their role as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is managed by four subtypes of GABA transporters: mGAT1, mGAT2, mGAT3, and mGAT4. nih.govresearchgate.net By inhibiting these transporters, the concentration of GABA in the synapse is increased, enhancing GABAergic neurotransmission. This mechanism is a target for treating neurological disorders like epilepsy and neuropathic pain. nih.govresearchgate.net
Research has shown that various derivatives of 4-hydroxybutanamide (B1328909) can inhibit all four mGAT subtypes. nih.govresearchgate.netptfarm.pl The inhibitory potency and selectivity can be modulated by structural modifications. For example, N-benzyl-4-hydroxybutanamide derivatives have been synthesized and evaluated for their inhibitory effects on mGAT1-4. researchgate.netresearchgate.net One such derivative, bearing a dibenzocycloheptatriene moiety, was identified as a nonselective GAT inhibitor with a slight preference for mGAT4. researchgate.net Another derivative, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity towards mGAT2. researchgate.net
Furthermore, comparisons between 4-hydroxybutanamide and 4-aminobutanamide (B1198625) derivatives have revealed interesting structure-activity relationships. While 4-hydroxybutanamide analogs show good inhibitory activity, replacing the hydroxyl group with an amino group can alter the selectivity profile. nih.gov For instance, certain 4-aminobutanamide derivatives displayed improved inhibitory activity towards mGAT1 and mGAT2. nih.gov
Table 2: Inhibitory Potency (pIC₅₀) of Selected 4-hydroxybutanamide Derivatives on mGAT Subtypes
| Compound | mGAT1 | mGAT2 | mGAT3 | mGAT4 |
|---|---|---|---|---|
| N-benzyl-4-hydroxybutanamide with dibenzocycloheptatriene | - | - | - | 5.02 ± 0.11 |
| 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with dibenzocycloheptadiene | - | 5.34 ± 0.09 | - | - |
| Compound 50a (a 4-aminobutanamide derivative) | - | 5.43 | - | - |
Other Enzyme Systems (e.g., ureases, peroxidases, histone deacetylases)
Hydroxamic acid derivatives, the class to which N-hydroxybutanamide belongs, are known to inhibit a variety of other enzymes, including ureases, peroxidases, and histone deacetylases (HDACs). nih.govacs.org The ability of the hydroxamic acid moiety to chelate metal ions, particularly zinc, is a key factor in the inhibition of many of these enzymes, which are often metalloenzymes. acs.org
Specifically, some N-hydroxybutanamide derivatives have been investigated as HDAC inhibitors. scispace.com For instance, 4-(5-(Dimethylamino)naphthalene-1-sulfonamido)-N-hydroxybutanamide has been noted in the context of novel histone deacetylase inhibitors. scispace.com Another compound, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH or droxinostat), was identified as an HDAC inhibitor that can trigger apoptosis in cancer cells. exp-oncology.com.ua HDAC inhibitors represent a significant class of anti-cancer agents, and the N-hydroxybutanamide scaffold is a recurring feature in their design. scielo.org.mx
Cellular Pathway Modulation by this compound
Regulation of Gene Expression and Post-Translational Modifications
The activity of this compound derivatives as HDAC inhibitors has direct implications for the regulation of gene expression and post-translational modifications. scispace.comexp-oncology.com.ua HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, these compounds can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene expression. scielo.org.mxgoogle.comgoogleapis.com
For example, the HDAC inhibitor 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) was found to downregulate the expression of c-FLIP, an anti-apoptotic protein, at both the mRNA and protein levels in breast cancer cells. exp-oncology.com.ua This modulation of gene expression can sensitize cancer cells to apoptosis. exp-oncology.com.ua The increase in histone H3 acetylation is a common biomarker for the activity of HDAC inhibitors, and has been observed with compounds structurally related to this compound. scielo.org.mx
Effects on Cellular Proliferation and Viability in Research Models (mechanistic focus)
Derivatives of this compound have been shown to affect cellular proliferation and viability, primarily in the context of cancer research. nih.govmdpi.com The mechanisms underlying these effects are often linked to their enzymatic inhibition activities.
The inhibition of MMPs by N-hydroxybutanamide derivatives can reduce tumor growth and metastasis. nih.govsciprofiles.com In a mouse model of B16 melanoma, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated both antitumor and antimetastatic effects, with a significant inhibition of tumor growth (61.5%) and metastasis (88.6%). nih.govsciprofiles.com Interestingly, these compounds often exhibit low cytotoxicity towards normal cells, suggesting a degree of selectivity for cancer-related processes. nih.govmdpi.comsciprofiles.com For instance, the aforementioned iodoaniline derivative showed low toxicity to various carcinoma and non-cancerous cell lines. nih.govmdpi.com
As HDAC inhibitors, these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. exp-oncology.com.ua The downregulation of anti-apoptotic proteins like c-FLIP is a key mechanism by which HDAC inhibitors, including derivatives of this compound, can trigger programmed cell death and reduce cancer cell viability. exp-oncology.com.ua The anti-proliferative effects of these compounds have been observed in various cancer cell lines. scielo.org.mxresearchgate.net
Receptor Binding and Ligand-Target Interactions of this compound
The biological activity of this compound and its derivatives is defined by their specific interactions with molecular targets. The compound's structure, featuring a butanamide backbone with both an amino (-NH2) and a hydroxamic acid (-CONHOH) functional group, allows it to engage with various proteins, primarily through hydrogen bonding and electrostatic interactions. ontosight.ai Research has predominantly focused on derivatives where the core this compound structure is modified, revealing significant ligand-target interactions with two major classes of proteins: GABA transporters (GATs) and histone deacetylases (HDACs).
Inhibition of γ-Aminobutyric Acid (GABA) Transporters (GATs)
Derivatives of this compound have been extensively investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmission by managing the reuptake of GABA from the synaptic cleft. researchgate.net These derivatives have been shown to interact with all four known GAT subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. researchgate.net
The core structure is vital for this activity. The presence of both the amide and hydroxyl functional groups is considered essential for biological interaction, with the hydroxyl group participating in hydrogen bonding with target proteins. Molecular docking studies indicate that these compounds typically bind within the transporter's vestibule. researchgate.netacs.org The specific interactions and selectivity are influenced by modifications to the parent structure. For instance, replacing the hydroxyl group with an amino group can alter target selectivity, with 4-aminobutanamide derivatives showing improved inhibition of mGAT1 and mGAT2. acs.org
Table 1: Inhibitory Activity of this compound Derivatives on GABA Transporters (mGATs)
| Compound Derivative | Target | Inhibitory Potency (pIC₅₀) | Reference |
| Compound 23a (N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety) | mGAT4 | 5.02 ± 0.11 | researchgate.netresearchgate.net |
| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety) | mGAT2 | 5.34 ± 0.09 | researchgate.netresearchgate.net |
| General 2-substituted 4-hydroxybutanamide derivatives | mGAT1-4 | 4.21 - 5.14 | researchgate.net |
| General 2-substituted 4-aminobutanamide derivatives | mGAT1-4 | 4.23 - 5.23 | researchgate.net |
Inhibition of Histone Deacetylases (HDACs)
The N-hydroxybutanamide portion of the molecule is a hydroxamic acid, a well-established zinc-binding group that is a key pharmacophore for inhibiting histone deacetylases (HDACs). nih.govmedchemexpress.com HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govmedchemexpress.com
HDAC inhibitors commonly feature three structural components: a zinc-binding group, a linker, and a "cap" group that interacts with residues on the surface of the enzyme. nih.gov The this compound structure can serve as both the zinc-binding group and part of the linker. nih.gov This has been effectively utilized in the rational design of novel dual-target inhibitors, such as those targeting both PI3K and HDAC enzymes. nih.gov In these designs, the this compound moiety is incorporated to interact with the HDAC active site. nih.gov
Derivatives have been developed that show high potency and selectivity for specific HDAC isoforms, particularly HDAC6. nih.govnih.gov This selectivity is thought to arise from how the linker and cap groups access the wider channel of the HDAC6 active site compared to other isoforms, as well as from hydrophobic interactions with surface amino acids near the active site rim. nih.gov
Table 2: Inhibitory Activity of this compound-Containing Compounds on HDACs
| Compound Class | Target | Inhibitory Potency (IC₅₀) | Key Structural Feature | Reference |
| Quinazolin-4-one based hydroxamic acids | PI3Kγ, δ & HDAC6 | < 10 nM | This compound as linker/ZBG* | nih.gov |
| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent and selective | Constrained heterocyclic analogues | nih.gov |
*ZBG: Zinc-Binding Group
Biological Target Identification and Validation for 4 Amino N Hydroxybutanamide
Genetic Screens for Modulators of 4-amino-N-hydroxybutanamide Activity
While proteomics identifies direct binding partners, genetic approaches are crucial for validating these targets and uncovering other components of the biological pathway affected by the compound. Genetic screens, such as those using RNA interference (RNAi) or CRISPR-Cas9 gene editing, can identify genes that either enhance or suppress the cellular effects of this compound.
In a typical CRISPR-based screen, a library of cells, each with a different gene knocked out, is treated with the compound. Genes whose knockout confers resistance to the compound's cytotoxic or cytostatic effects may represent the primary targets or essential downstream effectors. Conversely, genes whose knockout sensitizes cells to the compound could be part of parallel survival pathways. For example, if proteomic studies identify HDAC6 as a primary target of this compound, a key validation experiment would be to knock out the HDAC6 gene. researchgate.net If the resulting cellular phenotype mimics or occludes the effects of the compound, it provides strong functional evidence that HDAC6 is indeed a physiologically relevant target.
| Technique | Principle | Goal for this compound |
|---|---|---|
| CRISPR/Cas9 Knockout Screen | Systematic knockout of all genes in the genome to identify those whose loss alters the cellular response to the compound. | Identify and validate primary targets; uncover resistance mechanisms and synthetic lethal interactions. |
| siRNA/shRNA Knockdown Screen | Transient or stable reduction in the expression of specific genes to assess the functional consequence on compound activity. | Validate hits from proteomic screens by phenocopying the compound's effect through target gene suppression. |
| Target Overexpression | Increasing the expression of a putative target protein. | Can confer resistance to the compound if the target is inhibitory, confirming a drug-target interaction. |
Biophysical Characterization of this compound-Target Interactions
Following the identification and genetic validation of putative targets, biophysical techniques are employed to confirm a direct physical interaction between this compound and the purified target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are indispensable for structure-activity relationship (SAR) studies and lead optimization.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. amazonaws.com By titrating this compound into a solution containing a purified target protein (e.g., a specific HDAC isoform), ITC can determine the binding affinity (dissociation constant, KD), the stoichiometry of the interaction (N), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govnih.gov This complete thermodynamic profile provides deep insight into the nature of the forces driving the interaction. For instance, a binding event driven by a large negative enthalpy change suggests significant hydrogen bonding and van der Waals interactions.
| Target Protein | Affinity (KD, nM) | Stoichiometry (N) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |
|---|---|---|---|---|
| HDAC1 | 150 | 1.05 ± 0.05 | -8.2 | 1.1 |
| HDAC6 | 25 | 0.98 ± 0.04 | -9.5 | 1.3 |
| MMP-9 | 1200 | 1.10 ± 0.08 | -5.6 | 2.5 |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. evotec.com In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. researchgate.net This method provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) yields the dissociation constant (KD), providing a measure of binding affinity. SPR is particularly valuable for ranking compounds based on their residence time (1/koff) at the target, a parameter that often correlates with in vivo efficacy. novalix.com
| Target Protein | kon (105 M-1s-1) | koff (10-3 s-1) | Affinity (KD, nM) |
|---|---|---|---|
| HDAC1 | 2.1 | 3.2 | 152 |
| HDAC6 | 3.5 | 0.9 | 26 |
| MMP-2 | 0.8 | 9.1 | 1138 |
| MMP-9 | 1.0 | 12.5 | 1250 |
The ultimate goal of target validation is often to visualize the interaction at an atomic level. X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex. nih.govmigrationletters.com This requires obtaining high-quality crystals of the target protein co-crystallized with this compound. The resulting electron density map reveals the precise binding mode of the compound, its conformation, and the specific atomic interactions—such as hydrogen bonds and coordination with metal ions—that anchor it within the protein's active site. migrationletters.com This structural information is invaluable for understanding the basis of the compound's potency and selectivity and for guiding further structure-based drug design. nih.gov
Structure Activity Relationship Sar Studies of 4 Amino N Hydroxybutanamide Derivatives
Impact of Butanamide Backbone Length and Substitution on Activity
The four-carbon butanamide backbone of 4-amino-N-hydroxybutanamide serves as a crucial scaffold, and its length and substitution patterns significantly dictate the compound's inhibitory activity and selectivity.
Backbone Length:
Research comparing 4-hydroxybutanamide (B1328909) derivatives to those with a shorter or longer carbon chain has revealed the importance of the four-carbon length for optimal activity at certain targets. For instance, in studies targeting γ-aminobutyric acid (GABA) transporters (GATs), 4-hydroxybutanamide derivatives demonstrated a 2- to 5-fold higher inhibitory activity against the mGAT4 subtype compared to their 4-hydroxypentanoic acid counterparts. This suggests that the shorter carbon chain of the butanamide structure likely facilitates a more efficient binding within the GAT4 vestibule.
Backbone Substitution:
Introducing substituents at various positions on the butanamide backbone has been a key strategy to modulate activity and selectivity.
Substitution at the 2-position: The introduction of aromatic and lipophilic groups at the 2-position of the 4-hydroxybutanamide backbone has been shown to be pivotal for activity. researchgate.net For example, a series of 2-substituted 4-hydroxybutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins mGAT1-4. researchgate.net This strategic modification highlights the importance of lipophilic interactions in the binding pocket of the target enzyme. researchgate.net
N-benzyl substitution: The addition of a benzyl (B1604629) group to the amide nitrogen (N-benzyl) has been a particularly fruitful modification. N-benzyl-4-hydroxybutanamide derivatives have shown significant inhibitory potency toward mGAT1-4. researchgate.net Further exploration with tricyclic N-benzyl derivatives has led to the identification of compounds with interesting profiles, including a nonselective GAT inhibitor with a slight preference for mGAT4 and another with relatively high inhibitory activity toward mGAT2. researchgate.netresearchgate.net
The following table summarizes the impact of butanamide backbone modifications on the inhibitory activity of this compound derivatives against GABA transporters.
| Modification | Target | Observed Activity | Reference |
| Shorter Carbon Chain (Butanamide vs. Pentanamide) | mGAT4 | 2-5 fold higher inhibition | |
| 2-Position Aromatic/Lipophilic Substitution | GABA Transporters | Pivotal for activity | researchgate.net |
| N-Benzyl Substitution | mGAT1-4 | Significant inhibitory potency | researchgate.net |
| Tricyclic N-Benzyl Substitution | mGAT2 | High inhibitory activity | researchgate.netresearchgate.net |
| Tricyclic N-Benzyl Substitution | mGAT4 | Slight preference | researchgate.netresearchgate.net |
Role of the Amino Group in Biological Efficacy and Selectivity
The amino group at the 4-position of the butanamide backbone plays a critical role in defining the biological efficacy and selectivity of these derivatives. Its presence and nature (primary, secondary, or tertiary) can dramatically alter the interaction with target proteins.
Enhanced Inhibition and Selectivity:
Studies have shown that replacing the hydroxyl group at the 4-position with an amino group can alter target selectivity. For instance, 4-aminobutanamide (B1198625) derivatives exhibited enhanced inhibition of mGAT1/2, with IC₅₀ values in the range of 8–12 μM, but showed reduced activity at mGAT4 compared to their 4-hydroxybutanamide analogs. This suggests that the amino group fosters more favorable interactions with the mGAT1/2 subtypes, while the hydroxyl group is more critical for affinity to mGAT4.
Necessity of a Tertiary Amino Group:
Further investigations have highlighted the importance of a tertiary amino group for effective interaction with the GABA uptake system. researchgate.net This indicates that the steric and electronic properties of a tertiary amine may be optimal for binding within the active site of these transporters.
Impact of Acylation:
Interestingly, acylation of the amino group at the 4-position of the butanoic acid backbone did not significantly alter the inhibitory potency profile against mGAT1–4. semanticscholar.orgacs.org This finding suggests that while the presence of the nitrogen is important, its modification through acylation does not detract from the binding affinity, offering avenues for further derivatization to improve other properties like bioavailability.
The table below illustrates the influence of the amino group on the activity of this compound derivatives.
| Modification | Target | Effect on Activity | Reference |
| 4-Amino vs. 4-Hydroxy | mGAT1/2 | Enhanced Inhibition | |
| 4-Amino vs. 4-Hydroxy | mGAT4 | Reduced Activity | |
| Tertiary Amino Group | GABA Uptake System | Necessary for effective interaction | researchgate.net |
| Acylation of 4-Amino Group | mGAT1-4 | No significant change in potency | semanticscholar.orgacs.org |
Importance of the Hydroxamic Acid Moiety for Metal Coordination and Inhibition
The hydroxamic acid (-CONHOH) moiety is a cornerstone of the biological activity of this compound and its derivatives, primarily due to its exceptional ability to chelate metal ions present in the active sites of many enzymes. researchgate.net
A Potent Metal-Binding Group:
Hydroxamic acids are recognized as potent metal-binding groups and are bioisosteres of carboxylic acids. nih.gov This chelating property is fundamental to their mechanism of action as inhibitors of metalloenzymes. researchgate.netnih.gov Enzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosinase contain a crucial metal ion (often zinc or copper) in their active site for catalytic activity. researchgate.netnih.govmdpi.com
Mechanism of Inhibition:
The hydroxamic acid functional group can form strong coordinate bonds with the metal ion in the enzyme's active site, effectively blocking the substrate from binding and halting the catalytic reaction. nih.govmdpi.com Molecular docking studies of N-hydroxybutanamide derivatives with MMP-9, for example, have shown that the hydroxamic acid moiety is located in close proximity to the zinc atom in the active center. mdpi.com This direct interaction underscores the critical role of this functional group in the inhibitory process.
Broad-Spectrum Inhibition:
The ability of the hydroxamic acid group to chelate various metal ions contributes to the broad spectrum of enzymes that can be inhibited by this class of compounds. researchgate.net This includes enzymes implicated in a wide range of diseases, highlighting the therapeutic potential of hydroxamic acid-containing molecules. researchgate.net For instance, hydroxamate-containing molecules like vorinostat (B1683920) and panobinostat (B1684620) have demonstrated significant inhibition of mushroom tyrosinase, with inhibitory constants in the submicromolar range. nih.gov
Rational Design and Synthesis of Advanced this compound Analogs
The insights gained from extensive SAR studies have paved the way for the rational design and synthesis of advanced this compound analogs with improved potency, selectivity, and pharmacokinetic profiles.
Guided by SAR Findings:
The development of new derivatives is largely guided by the established understanding of how different structural features influence biological activity. For example, knowing that lipophilic groups at the 2-position and an N-benzyl substitution enhance activity against GABA transporters has led to the synthesis of numerous analogs incorporating these features. researchgate.netresearchgate.net
Synthetic Strategies:
A common synthetic route for creating diverse 4-hydroxybutanamide derivatives involves the aminolysis of lactones. Specifically, 2-substituted dihydrofuran-2(3H)-one derivatives can be reacted with various substituted benzylamines to produce a library of final compounds for biological evaluation. researchgate.net For 4-aminobutanamide derivatives, synthetic procedures often involve the N-alkylation of a suitable precursor followed by hydrazinolysis. researchgate.net
Computational Tools in Design:
Modern drug design increasingly relies on computational tools to predict the activity of novel compounds before their synthesis. Molecular docking simulations, for instance, can help visualize the binding mode of a designed analog within the target's active site and estimate its binding affinity. researchgate.netresearchgate.net This allows for a more targeted and efficient approach to synthesizing new derivatives. For example, docking studies have been used to understand how ligands bind to GABA transporters and to identify key amino acid residues responsible for selective binding. researchgate.netresearchgate.net
Examples of Advanced Analogs:
Tricyclic N-benzyl-4-hydroxybutanamide derivatives: These have been developed to explore the impact of a more rigid and complex lipophilic group on GAT inhibition, leading to compounds with distinct selectivity profiles. researchgate.netresearchgate.net
Hybrid molecules: The combination of the this compound scaffold with other pharmacophores is an emerging strategy. For instance, a hybrid compound incorporating a sulfonamide moiety has been synthesized to explore new interactions with the target enzyme.
The continuous cycle of design, synthesis, and biological evaluation, informed by detailed SAR studies, promises to yield even more sophisticated and effective this compound-based therapeutics in the future.
Preclinical Pharmacological Investigations of 4 Amino N Hydroxybutanamide in Research Models
In Vitro Studies on Cell-Free Systems and Isolated Enzymes
Dose-Response Characterization in Enzymatic Assays (e.g., IC50 determinations for MMPs, GATs)
Derivatives of 4-amino-N-hydroxybutanamide have been evaluated for their inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs) and γ-aminobutyric acid (GABA) transporters (GATs).
In studies on MMPs, a derivative of N1-hydroxy-N4-phenylbutanediamide, which shares a similar structural backbone with this compound, demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM. nih.govmdpi.com However, other synthesized N-hydroxybutanamide derivatives with a diacylated hydrazine (B178648) fragment did not show significant inhibition of MMPs at a concentration of 10 μM. nih.gov
Regarding GABA transporters, various N-benzyl-4-hydroxybutanamide derivatives have been synthesized and tested for their ability to inhibit the four murine GAT subtypes (mGAT1-4). researchgate.net The inhibitory potency, expressed as pIC50 values (the negative logarithm of the IC50), for these derivatives ranged from 4.21 to 5.14. researchgate.net Specifically, a compound identified as 23a, an N-benzyl-4-hydroxybutanamide derivative, was found to be a nonselective GAT inhibitor with a slight preference for mGAT4, showing a pIC50 of 5.02. researchgate.net Another derivative, 24e, displayed relatively high inhibitory activity towards mGAT2 with a pIC50 of 5.34. researchgate.net Further research on 2-substituted 4-aminobutanamide (B1198625) derivatives showed pIC50 values in the range of 4.23 to 5.23 for mGAT1-4. researchgate.net
A separate study on quinazolin-4-one-based hydroxamic acids, which can be considered derivatives of this compound, reported potent inhibition of PI3Kγ, δ and HDAC6 enzymes with IC50 values below 10 nM for some compounds. nih.gov
Interactive Data Table: Inhibitory Activity of this compound Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Reported IC50/pIC50 Values |
| N1-hydroxy-N4-phenylbutanediamide derivative | MMP-2, MMP-9, MMP-14 | IC50: 1–1.5 μM nih.govmdpi.com |
| N-benzyl-4-hydroxybutanamide derivatives | mGAT1-4 | pIC50: 4.21–5.14 researchgate.net |
| Compound 23a (N-benzyl-4-hydroxybutanamide derivative) | mGAT4 (slight preference) | pIC50: 5.02 researchgate.net |
| Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | mGAT2 | pIC50: 5.34 researchgate.net |
| 2-substituted 4-aminobutanamide derivatives | mGAT1-4 | pIC50: 4.23–5.23 researchgate.net |
| Quinazolin-4-one-based hydroxamic acids | PI3Kγ, δ, HDAC6 | IC50: < 10 nM nih.gov |
| 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) | HDAC6 | IC50: 510 nM tandfonline.comresearchgate.net |
Selectivity Profiling Across Enzyme Families and Transporter Subtypes
The selectivity of this compound derivatives has been a key focus of research, particularly concerning GAT subtypes and HDAC isoforms.
For GATs, while some derivatives like compound 23a act as nonselective inhibitors, others exhibit a degree of selectivity. researchgate.net For instance, compound 24e shows preferential inhibition of mGAT2. researchgate.net Structure-activity relationship (SAR) studies have indicated that modifications to the N-benzylamide and the 2-position of the 4-hydroxybutanamide (B1328909) core are critical for modulating activity and selectivity across the mGAT1-4 subtypes. researchgate.net For example, replacing a hydroxyl group with an amino group in related butanamide structures was found to enhance inhibition of mGAT1/2 while reducing activity at mGAT4, suggesting the hydroxyl group is important for mGAT4 affinity.
In the context of HDACs, a series of quinazolin-4-one-based hydroxamic acids were designed as dual PI3K/HDAC inhibitors. nih.gov Within this series, a focus on 5-substituted quinazolinones led to compounds with high potency and selectivity for HDAC6 inhibition. nih.gov For example, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) demonstrated impressive preferential activity against HDAC6 with an IC50 of 510 nM. tandfonline.comresearchgate.net Molecular modeling suggested that specific interactions, such as those with Ser568 in HDAC6, contribute to this selectivity profile. nih.gov
Cellular Assays for Biological Effects of this compound
Cell Line-Based Investigations of Mechanistic Readouts (e.g., acetylation status, protein levels, cell viability in research context)
The cellular effects of this compound derivatives have been explored in various cancer cell lines, with a focus on their impact on histone acetylation, protein levels, and cell viability.
Derivatives of this compound designed as HDAC inhibitors have been shown to increase the acetylation levels of proteins. For instance, novel hydroxamic acid derivatives containing a purine (B94841) moiety increased the level of acetylated histone H3 in HCT116 and K562 cancer cell lines. jst.go.jp Similarly, treatment of cholangiocarcinoma (CCA) cells with an ACC1 inhibitor, which leads to an accumulation of acetyl-CoA, resulted in hyperacetylation of proteins, including HSP90. mdpi.com This hyperacetylation was associated with impaired cell growth and migration. mdpi.com Furthermore, the HDAC6 inhibitor 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) was shown to increase the acetylation of α-tubulin in cellular assays, confirming its on-target activity. tandfonline.comresearchgate.net
Regarding cell viability, quinazolin-4-one-based hydroxamic acid derivatives exhibited antiproliferative activity against multiple cancer cell lines. nih.gov Some N-hydroxybutanamide derivatives showed low toxicity towards carcinoma cell lines like HeLa and HepG2, while an iodoaniline derivative was slightly toxic to glioma cell lines A-172 and U-251 MG. nih.govmdpi.com In contrast, non-cancerous cell lines were generally less sensitive. nih.govmdpi.com
Interactive Data Table: Cellular Effects of this compound Derivatives
| Derivative Class | Cell Line(s) | Mechanistic Readout | Observed Effect |
| Purine-containing hydroxamic acids | HCT116, K562 | Histone H3 acetylation | Increased acetylation jst.go.jp |
| ACC1 inhibitor (leading to hyperacetylation) | Cholangiocarcinoma (CCA) cells | Global protein acetylation, HSP90 acetylation, Cell growth, Cell migration | Increased acetylation, Impaired growth and migration mdpi.com |
| 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide (10a) | - | α-tubulin acetylation | Increased acetylation tandfonline.comresearchgate.net |
| Quinazolin-4-one-based hydroxamic acids | Multiple cancer cell lines | Cell proliferation | Antiproliferative activity nih.gov |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HeLa, HepG2, A-172, U-251 MG | Cell viability | Low toxicity in HeLa, HepG2; Slight toxicity in A-172, U-251 MG nih.govmdpi.com |
Primary Cell Culture Models for Pathway Analysis
Research utilizing primary cell culture models for pathway analysis of this compound is an emerging area. While many studies have focused on established cell lines nih.govmdpi.comnih.gov, the use of primary cells can provide more physiologically relevant insights. For example, in the context of dual PI3K/HDAC inhibitors, a lead compound induced necrosis in primary blasts from AML patients while showing no cytotoxicity against normal peripheral blood mononuclear cells (PBMCs). nih.gov This highlights the potential of using primary cells to assess both efficacy and selectivity.
Further studies in primary cell cultures could elucidate the specific signaling pathways modulated by this compound derivatives. For instance, in cholangiocarcinoma cells, the molecular link between protein hyperacetylation and the AKT/GSK3β/Snail pathway was demonstrated, suggesting a potential avenue for investigation in primary cancer cells. mdpi.com
In Vivo Mechanistic Studies in Non-Human Organism Models
In vivo studies in non-human organisms have provided valuable information on the mechanistic actions of this compound derivatives.
In a mouse model of B16 melanoma, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated both antitumor and antimetastatic effects. nih.govmdpi.com This compound led to a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis. nih.govmdpi.com These effects are likely linked to its ability to inhibit MMPs, which are crucial for tumor invasion and metastasis. mdpi.com
Derivatives of 4-hydroxybutanamide investigated as GAT inhibitors have shown antinociceptive properties in rodent models of neuropathic pain. researchgate.net For example, compounds 50a and 56a were effective in chemotherapy-induced and diabetic neuropathic pain models, with compound 56a showing predominant activity. researchgate.net Importantly, these compounds did not induce motor deficits, suggesting a specific mechanism of action on pain pathways rather than general motor impairment. researchgate.net
Furthermore, a dual PI3K/HDAC inhibitor, 48c, which is structurally related to this compound, exhibited good pharmacokinetic properties in mice and provides a tool to study the biological effects of inhibiting these two key enzymes in an in vivo setting. nih.gov
Evaluation of Target Engagement and Pharmacodynamic Markers in Animal Models
Direct preclinical investigations detailing the target engagement and specific pharmacodynamic (PD) markers for this compound are not extensively available in public-domain research. However, based on its chemical structure, which features both a γ-aminobutyric acid (GABA) backbone and a hydroxamic acid moiety, its pharmacological activity can be inferred from studies on closely related derivatives. The primary targets are hypothesized to be GABA transporters (GATs) and metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
The 4-aminobutanoic acid structure is foundational to GABA, the principal inhibitory neurotransmitter in the central nervous system. researchgate.net Consequently, derivatives of 4-aminobutanamide and 4-hydroxybutanamide have been extensively evaluated as inhibitors of the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4). researchgate.netacs.org These transporters are responsible for the reuptake of GABA from the synaptic cleft, and their inhibition enhances GABAergic neurotransmission, a strategy explored for treating epilepsy, neuropathic pain, and depression. researchgate.net Studies on various N-benzyl-4-hydroxybutanamide derivatives show engagement with all four GAT subtypes, with potencies (pIC₅₀) ranging from 4.21 to 5.34, depending on the specific substitutions. researchgate.netresearchgate.net Molecular docking studies suggest these compounds bind within the transporter vestibule. semanticscholar.orgnih.gov
The N-hydroxybutanamide (hydroxamic acid) group is a well-established zinc-binding functional group, characteristic of inhibitors of zinc-containing enzymes like MMPs and HDACs. mdpi.comresearchgate.netmedchemexpress.com Research on N-hydroxybutanamide derivatives confirms their engagement with these targets. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was shown to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values between 1 and 1.5 μM. mdpi.com Similarly, other N-hydroxybutanamide derivatives have been identified as selective inhibitors of HDACs, such as HDAC3, HDAC6, and HDAC8. researchgate.net A hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, was designed to combine a hydroxamate pharmacophore for metalloproteinase inhibition with a sulfonamide moiety to induce apoptosis.
The table below summarizes the inhibitory activities of various butanamide derivatives against their respective targets, providing insight into the potential engagement profile of this compound.
| Derivative Class | Specific Compound Example | Target | Inhibitory Potency (pIC₅₀ / IC₅₀) | Source |
| N-benzyl-4-hydroxybutanamide | Compound 23a | mGAT4 | pIC₅₀ = 5.02 | researchgate.netresearchgate.net |
| N-benzyl-4-hydroxybutanamide | Compound 24e | mGAT2 | pIC₅₀ = 5.34 | researchgate.netresearchgate.net |
| 4-aminobutanamide derivative | Compound 50a | mGAT2 | pIC₅₀ = 5.43 | acs.orgnih.gov |
| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-2 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |
| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-9 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |
| N-hydroxybutanamide derivative | Iodoaniline derivative (Compound 4) | MMP-14 | IC₅₀ ≈ 1 - 1.5 μM | mdpi.com |
| N-hydroxybutanamide derivative | Droxinostat | HDAC3, HDAC6, HDAC8 | Not specified | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Assessment of Biological Efficacy in Disease Models
The potential therapeutic efficacy of this compound is extrapolated from preclinical studies of its structural analogs in various disease models. These investigations highlight its promise in oncology and neurology, with mechanisms tied to the inhibition of MMPs and GATs.
Tumor Growth Inhibition in B16 Melanoma
The hydroxamic acid moiety suggests potential anticancer activity via MMP or HDAC inhibition. A study investigating new N-hydroxybutanamide derivatives evaluated an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as compound 4) in a B16 melanoma mouse model. mdpi.com This compound, a potent inhibitor of MMP-2, MMP-9, and MMP-14, demonstrated significant antitumor and antimetastatic effects. mdpi.com The mechanism is attributed to the inhibition of MMPs, which are crucial for tumor invasion, metastasis, and angiogenesis. mdpi.com
In the B16 melanoma model, administration of the compound resulted in a 61.5% inhibition of tumor growth. mdpi.com Furthermore, it produced a notable antimetastatic effect, inhibiting the process of metastasis to the lungs by 88.6%. mdpi.com These findings underscore the potential of N-hydroxybutanamide structures as leads for developing new anticancer agents. mdpi.com
| Efficacy Endpoint | Treatment Group | Result | Source |
| Tumor Growth Inhibition | Compound 4 | 61.5% | mdpi.com |
| Metastasis Inhibition | Compound 4 | 88.6% | mdpi.com |
| Animals with Metastases | Compound 4 | 50% reduction | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Neuropathic Pain
The structural similarity to GABA suggests that this compound could possess analgesic properties by modulating GABAergic neurotransmission. Indeed, GABA transporters, particularly mGAT1 and mGAT4, are recognized as promising targets for treating neuropathic pain (NP). researchgate.netacs.orgacs.org Several studies have shown that derivatives of 4-hydroxybutanamide and 4-aminobutanamide exhibit antinociceptive properties in rodent models of NP. researchgate.netacs.orgacs.orgresearchgate.net
For example, two compounds, a 4-aminobutanamide derivative (50a) and another butanamide derivative (56a), were tested in three different rodent models of NP: oxaliplatin-induced, paclitaxel-induced, and streptozotocin-induced (diabetic) neuropathic pain. acs.orgacs.orgresearchgate.net Both compounds demonstrated significant antinociceptive properties, with compound 56a showing predominant activity. acs.orgacs.orgresearchgate.net The mechanistic basis for this efficacy is the inhibition of GATs, which enhances inhibitory signaling in pain pathways within the central nervous system. researchgate.netacs.org
Anticonvulsant Activity
Enhancing GABAergic transmission through GAT inhibition is a clinically validated strategy for seizure control. uj.edu.plptfarm.pl Preclinical studies have consistently demonstrated the anticonvulsant potential of 4-hydroxybutanamide and 4-aminobutanamide derivatives. In mouse models, these compounds have shown significant activity against seizures induced by pentylenetetrazole (PTZ). researchgate.netebi.ac.uk
Specifically, a derivative known as compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide), which shows relatively high inhibitory activity toward mGAT2, displayed predominant anticonvulsant activity in vivo. researchgate.netresearchgate.netresearchgate.net This activity is directly linked to the enhancement of GABA-mediated inhibition in the brain resulting from the blockade of GABA reuptake. uj.edu.plptfarm.pl
Antidepressant-like Properties
Dysregulation of GABAergic neurotransmission is also implicated in the pathophysiology of depression. researchgate.net Consequently, GAT inhibitors are being investigated for potential antidepressant effects. In preclinical behavioral assays in mice, such as the forced swim test, certain derivatives of N-benzyl-4-hydroxybutanamide have demonstrated significant antidepressant-like properties. researchgate.netresearchgate.netresearchgate.net For instance, compound 23a, a nonselective GAT inhibitor with a slight preference for mGAT4, showed notable antidepressant-like activity. researchgate.netresearchgate.netresearchgate.net This suggests that compounds modulating the GABA system via GAT inhibition could offer a novel mechanistic approach for treating depressive disorders.
Computational Chemistry and Molecular Modeling of 4 Amino N Hydroxybutanamide
Molecular Docking and Ligand-Protein Interaction Predictions (e.g., with MMP-9, GABA transporters)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of 4-amino-N-hydroxybutanamide derivatives with various protein targets, including matrix metalloproteinase-9 (MMP-9) and γ-aminobutyric acid (GABA) transporters (GATs).
MMP-9 Interaction: Derivatives of N-hydroxybutanamide have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor progression. mdpi.com Molecular docking simulations using the MMP-9 structure (PDB ID: 1GKC) have shown that the hydroxamic acid moiety of these compounds is crucial for their inhibitory activity, as it is located in close proximity to the zinc atom in the active center of the enzyme. mdpi.comresearchgate.net For instance, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated significant inhibition of MMP-2, MMP-9, and MMP-14. mdpi.com Docking studies revealed that this compound has a high estimated free energy of binding to MMP-9, suggesting a strong affinity for the enzyme. mdpi.com The binding is further stabilized by interactions with the S1' pocket of the enzyme. mdpi.com
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |
|---|---|---|
| Compound 1 | -7.02 | 7.17 µM |
| Compound 4 (iodoaniline derivative) | -9.44 | 120.50 nM |
GABA Transporter Interaction: 4-aminobutanamide (B1198625) derivatives have been identified as inhibitors of GABA transporters (GATs), which are key in regulating neurotransmission. nih.gov Molecular docking studies indicate that these compounds generally bind within the vestibule of all four GAT subtypes (mGAT1-4). nih.gov The amino group in 4-aminobutanamide derivatives appears to enhance interactions with mGAT1/2, while a hydroxyl group, as in 4-hydroxybutanamide (B1328909), is more critical for affinity to mGAT4. The shorter carbon chain of 4-hydroxybutanamide derivatives is thought to improve binding efficiency within the GAT4 vestibule.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of molecules. scielo.org.mxsapub.org These calculations provide insights into the distribution of electron density, which can help predict a molecule's chemical behavior and its interactions with biological targets. sapub.org For hydroxamic acid derivatives, these methods can be used to calculate properties like electrostatic potential and net atomic charges, which are crucial for understanding their coordination with metal ions in the active sites of enzymes like MMPs. scielo.org.mxsapub.orgresearchgate.net For example, DFT calculations can help rationalize the binding capabilities of these molecules by determining their electronic properties, which in turn can be correlated with their inhibitory activities. scielo.org.mx
Coordination Chemistry of 4 Amino N Hydroxybutanamide and Its Metal Complexes
Metal Ion Binding Capabilities and Chelation Modes
4-amino-N-hydroxybutanamide is an ambidentate ligand, meaning it possesses multiple donor atoms through which it can coordinate to a metal center. The specific coordination mode is heavily influenced by factors such as the pH of the solution and the nature of the metal ion involved. Studies involving organometallic cations like rhodium(III) and ruthenium(II) have provided significant insights into its binding properties. rsc.orgresearchgate.netnih.gov
The presence of both an amino (-NH₂) group and a hydroxamate (-C(O)NHOH) group allows this compound to form different types of chelate rings with metal ions. The two primary coordination modes are:
Hydroxamate (O,O) Chelation : The hydroxamate group can coordinate to a metal ion through the carbonyl oxygen and the hydroxylamino oxygen, forming a stable five-membered ring. rsc.orgresearchgate.net
(N_amino, N_hydroxamato) Chelation : The ligand can also coordinate through the nitrogen atom of the primary amino group and the deprotonated nitrogen of the hydroxamate moiety. rsc.orgotka-palyazat.hu
The pH of the solution plays a critical role in determining which coordination mode prevails. The relative stability of the (O,O) and (N_amino, N_hydroxamato) chelates is pH-dependent and dictates the structure of the resulting metal complexes. rsc.orgotka-palyazat.hu For instance, the position of the amino group relative to the hydroxamic function influences the stability and type of chelate formed. researchgate.net In the case of this compound, the separation of these two functional groups allows for flexibility in coordination, enabling it to act as a bridge between metal centers. rsc.org
The versatile binding ability of this compound facilitates the formation of both mononuclear and dinuclear complexes. rsc.orgnih.gov
Mononuclear Complexes : At certain metal-to-ligand ratios and pH values, the ligand can bind to a single metal ion using one of its chelation modes. researchgate.net
Dinuclear Complexes : A notable characteristic of this compound is its ability to form stable dinuclear species. rsc.orgresearchgate.net In studies with half-sandwich rhodium(III) cations, [(η⁵-Cp*)RhIII]²⁺, the most stable complexes formed involve two ligands bridging two metal centers. rsc.org In this arrangement, each ligand coordinates to one rhodium ion via the hydroxamate (O,O) chelate and to the second rhodium ion via the amino-N atom. rsc.orgresearchgate.net This bridging mode is also observed in complexes with ruthenium(II) half-sandwich cores, where the ligand can form mixed [O,O][N,N] chelated dinuclear species. nih.gov
This bridging arrangement in the dinuclear rhodium complex, [{(η⁵-Cp*)RhIII}₂H₋₁(γ-abha)₂]⁺, is reportedly stabilized by an internal hydrogen bond, an effect supported by DFT calculations. rsc.orgresearchgate.net
Characterization of this compound Metal Complexes
A combination of potentiometric and spectroscopic techniques is employed to study the formation and elucidate the structure of this compound metal complexes in solution and in the solid state.
pH-potentiometry is a fundamental technique used to investigate the complex formation equilibria of this compound with metal ions in aqueous solution. rsc.orgresearchgate.netnih.gov By titrating a solution containing the metal ion and the ligand with a standard base, researchers can determine the stoichiometry and formation constants (stability constants) of the various complex species that form at different pH values. rsc.orgtandfonline.com
These studies have been crucial in understanding the pH-dependent coordination behavior of the ligand. For example, pH-potentiometric titrations of systems containing [(η⁵-Cp*)RhIII(H₂O)₃]²⁺ and this compound have allowed for the calculation of the formation constants for the mono- and dinuclear species present in solution. rsc.orgresearchgate.net Similarly, the complex-forming capabilities of [(η⁶-p-cymene)Ru(H₂O)₃]²⁺ with this compound were studied using this method, revealing the formation of stable mono- and dinuclear chelates. nih.gov
Table 1: Selected Formation Constants for Metal Complexes of Aminohydroxamic Acids Data derived from pH-potentiometric studies.
| Metal Ion System | Ligand | Species | Log β (Formation Constant) | Reference |
|---|---|---|---|---|
| [(η⁵-Cp)Rh(III)]²⁺ | γ-abhaH | [M(L)]⁺ | Data not specified in snippets | rsc.orgresearchgate.net |
| [(η⁵-Cp)Rh(III)]²⁺ | γ-abhaH | [M₂(H₋₁)L₂]⁺ | Data not specified in snippets | rsc.orgresearchgate.net |
| [(η⁶-p-cymene)Ru(II)]²⁺ | γ-abhaH | Mono- and dinuclear species | Constants determined | nih.gov |
| Cu(II) | amthb | [CuA]⁺ | Constants calculated | tandfonline.com |
| Ni(II) | amthb | [NiA₂] | Constants calculated | tandfonline.com |
Spectroscopic methods are essential for obtaining detailed structural information about the coordination environment of the metal complexes.
NMR Spectroscopy : ¹H NMR spectroscopy is particularly useful for studying the behavior of these complexes in solution. rsc.orgresearchgate.netnih.gov It provides information on which donor groups of the ligand are coordinated to the metal ion by observing shifts in the proton signals upon complexation. These studies have helped confirm the different chelation modes, including the involvement of the amino group and the hydroxamate function in rhodium(III) and ruthenium(II) complexes. rsc.orgnih.govotka-palyazat.hu
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups involved in metal coordination by observing shifts in their vibrational frequencies. nih.gov For instance, a shift in the C=O stretching frequency of the hydroxamate group can indicate its participation in binding. masterorganicchemistry.com While detailed IR data for this compound complexes were not in the search results, it is a standard characterization technique for related organometallic aminohydroxamate complexes. rsc.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a powerful tool for identifying the stoichiometry of the complex species present in solution. rsc.orgresearchgate.netnih.gov It confirms the formation of mono- and dinuclear species by detecting their corresponding mass-to-charge ratios. rsc.org This method has been used alongside pH-potentiometry and NMR to build a comprehensive model of the complexation between this compound and metal ions like Rh(III) and Ru(II). rsc.orgnih.gov
Table 2: Summary of Spectroscopic Characterization Methods
| Technique | Information Gained | Application to this compound Complexes |
|---|---|---|
| ¹H NMR | Elucidation of binding sites and complex structure in solution. | Used to study the formation of Rh(III) and Ru(II) complexes, confirming coordination modes. rsc.orgresearchgate.netnih.gov |
| IR Spectroscopy | Identification of coordinated functional groups. | Used for spectral characterization of related dinuclear Ru(II) aminohydroximate complexes. nih.gov |
| ESI-MS | Determination of the stoichiometry (e.g., mono- vs. dinuclear) of complexes in solution. | Confirmed the existence of various mono- and dinuclear Rh(III) and Ru(II) species. rsc.orgresearchgate.netnih.gov |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgsioc-journal.cn This technique provides unambiguous information about bond lengths, bond angles, and the coordination geometry around the metal center.
While a specific crystal structure for a complex of this compound was not found in the provided search results, the molecular structure of a closely related dinuclear ruthenium(II) complex with α-alaninehydroxamate, [{(η⁶-p-cymene)Ru}₂(μ₂-α-alahaH₋₁)(H₂O)Br]Br∙H₂O, has been determined by this method. nih.gov In this complex, the aminohydroxamate ligand acts as a bridge between two ruthenium centers, with one metal core coordinated by the hydroxamate [O,O] chelate and the other by the [N_amino, N_hydroxamate] moiety. nih.gov The determination of such structures by X-ray crystallography provides crucial validation for the coordination modes inferred from solution-state studies (like NMR and pH-potentiometry) and offers a detailed picture of the binding interactions at an atomic level. nih.govsioc-journal.cn
Investigational Applications of this compound Metal Complexes in Chemical Biology
Anticancer Activity of Rhodium(III) and Ruthenium(II) Complexes
Studies have focused on half-sandwich type organometallic complexes, where the metal is also bonded to a cyclopentadienyl (B1206354) (Cp*) or a p-cymene (B1678584) ring. These ancillary ligands can modulate the lipophilicity and cellular uptake of the complexes.
Rhodium(III) Complexes:
Complex formation studies between the rhodium precursor [(η⁵-Cp*)RhIII(H₂O)₃]²⁺ and this compound have revealed the formation of various species in aqueous solution. otka-palyazat.hursc.org In the most stable complexes, two this compound ligands bridge two rhodium centers. otka-palyazat.hursc.org Each ligand coordinates to one rhodium ion through its hydroxamate (O,O) group and to the other via its amino-N atom. otka-palyazat.hursc.org This arrangement is further stabilized by an internal hydrogen bond. otka-palyazat.hursc.org
While the coordination chemistry is well-defined, the biological activity of these specific rhodium-4-amino-N-hydroxybutanamide complexes has not been extensively reported in terms of significant anticancer effects. However, related rhodium(III)-aminohydroxamate complexes have been synthesized and tested. For instance, an iridium analogue, which shares similarities with rhodium, complexed with L-2-amino-N-hydroxyacetamide, showed insignificant anti-proliferative activity in the micromolar concentration range against a panel of human cancer cell lines. otka-palyazat.hursc.org
Ruthenium(II) Complexes:
Similar to rhodium, ruthenium(II) complexes with this compound have been investigated. The complex-forming capabilities of [(η⁶-p-cymene)Ru(H₂O)₃]²⁺ with this compound have been studied, indicating the formation of stable chelated species. nih.gov
In one study, dinuclear ruthenium(II) complexes with a related aminohydroxamate, α-alaninehydroxamic acid, were synthesized and characterized. nih.gov These complexes were subsequently tested for their in vitro cytotoxicity against several human cancer cell lines. However, the results showed no significant anti-proliferative activity in the micromolar concentration range. nih.gov
The table below summarizes the reported cytotoxic activity of a representative rhodium analogue complex.
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| [(η⁵-Cp*)IrIII(α-alaha)Br] | A2780 (ovarian) | >50 | otka-palyazat.hursc.org |
| HeLa (cervical) | >50 | otka-palyazat.hursc.org | |
| DU-145 (prostate) | >50 | otka-palyazat.hursc.org | |
| A549 (lung) | >50 | otka-palyazat.hursc.org | |
| MCF-7 (breast) | >50 | otka-palyazat.hursc.org |
Table 1: In Vitro Cytotoxicity of a Half-Sandwich Iridium(III)-Aminohydroxamate Complex
Potential as Enzyme Inhibitors
Hydroxamic acids are a well-known class of enzyme inhibitors, primarily due to their ability to chelate metal ions in the active sites of metalloenzymes. A significant area of investigation for hydroxamic acid derivatives is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer progression and metastasis.
While there is extensive research on organic derivatives of N-hydroxybutanamide as MMP inhibitors, the exploration of their metal complexes for this application is an emerging area. nih.gov The coordination of a metal ion to the this compound ligand could potentially enhance its binding affinity and selectivity for the zinc ion in the active site of MMPs. This remains a promising, yet largely unexplored, avenue for the investigational applications of these complexes in chemical biology.
Analytical Methodologies for Research on 4 Amino N Hydroxybutanamide
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating 4-amino-N-hydroxybutanamide from impurities and quantifying its concentration in research samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. Its versatility allows for both the assessment of purity and the quantification of the compound in various matrices. A common approach involves reversed-phase HPLC, often utilizing a C18 column. usp.br
For quantitative analysis, UV detection is frequently employed. The selection of the mobile phase is critical for achieving optimal separation. For instance, a mixture of acetonitrile (B52724) and water is a common mobile phase for related compounds. In the analysis of similar amino acid derivatives, mobile phases consisting of water with 0.2% formic acid and acetonitrile with 0.2% formic acid have been used with a gradient elution. rsc.org The validation of an HPLC method for a structurally similar compound, 4-amino-3-hydroxybutyric acid, demonstrated excellent linearity, accuracy, and precision, highlighting the suitability of HPLC for quantitative studies. nih.gov
Table 1: Example HPLC Parameters for Analysis of Related Compounds
| Parameter | Value/Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Water/Acetonitrile with formic acid |
| Detection | UV |
| Flow Rate | Typically around 1.0 mL/min |
| Injection Volume | 25 µL |
| Elution | Gradient or isocratic |
Gas Chromatography-Mass Spectrometry (GC-MS) offers a high degree of sensitivity and specificity for the analysis of volatile compounds. However, due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, which replaces active hydrogens on the amino and hydroxyl groups with nonpolar moieties. sigmaaldrich.com
For instance, in the analysis of the structurally related compound hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a two-step derivatization process involving esterification followed by acylation was employed before GC-MS analysis. nih.gov This method demonstrated high sensitivity, with a detection limit in the femtomole range. nih.gov GC-MS is particularly valuable for identifying and quantifying trace amounts of the compound and its metabolites in biological samples. nih.govgoogle.com
Mass Spectrometry for Metabolite Identification and Biomarker Analysis in Preclinical Research
Mass spectrometry (MS) is a highly sensitive technique crucial for identifying metabolites of this compound and for biomarker analysis in preclinical studies. nih.govwuxiapptec.com
In preclinical drug development, biomarkers are used to assess the safety and biological response to a compound. wuxiapptec.com Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a key technology for these analyses. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com
Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps in the identification of metabolites. ijpras.com In preclinical studies, identifying metabolites is essential for understanding the drug's metabolic profile and potential for drug-drug interactions. wuxiapptec.com For example, a study on the in vitro metabolism of a drug using human liver S9 fractions and LC-MS allowed for the identification of several metabolites by tracking their increase over time. nih.gov
The identification of relevant biomarkers is a critical step in drug development, and mass spectrometry plays a central role in this process. nih.govnih.gov For instance, a specific GC-MS method was developed to measure hypusine, a biomarker related to cell proliferation, in biological samples. nih.gov This highlights the power of mass spectrometry in quantitative biomarker analysis in a preclinical setting.
Validation of Analytical Methods for Research Purity and Concentration Determination
The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a method is suitable for its intended purpose. For the compound this compound, robust analytical methods are essential for accurately determining its purity and concentration in research samples. The validation process involves evaluating several key parameters to demonstrate the method's reliability and accuracy, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile compounds like this compound and its derivatives. journalirjpac.com The validation of an HPLC method for this compound would typically encompass the assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the chromatographic peak for the main compound is well-resolved from any potential impurities or related substances. In research on related quinazolin-4-one-based hydroxamic acids, specificity was confirmed by ensuring that all analytical procedures allowed for an accurate statement on the content of impurities. nih.gov
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the analysis of related aminohydroxamic acids, linearity is often established over a range of concentrations. For instance, in the analysis of 4-amino-3-hydroxybutyric acid, linearity was established in the range of 0.40-0.60 mg/ml with a correlation coefficient (r) of 0.997. rsc.org A minimum of five concentration levels is typically recommended to establish linearity. mdpi.com
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For a related compound, 4-amino-3-hydroxybutyric acid, an excellent accuracy of 100.1% was reported. rsc.org
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For 4-amino-3-hydroxybutyric acid, the repeatability gave an RSD of 0.68%, and the intermediate precision was 1.70%. rsc.org
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the analysis of gamma-aminobutyric acid (GABA), a structurally related compound, one HPLC method reported an LOD of 1 μg/ml and an LOQ of 5 μg/ml.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate. synzeal.com
While specific validation data for this compound is not extensively published in dedicated validation reports, information can often be found in the experimental sections of studies focused on the synthesis and biological evaluation of this compound and its derivatives. For example, in a study involving the synthesis of quinazolin-4-one-based hydroxamic acids, including a derivative of this compound, the purity of all final compounds was determined to be greater than 95% using two different HPLC methods, indicating the application of reliable analytical procedures. nih.gov One of these methods utilized a C18 column with a gradient elution of acetonitrile in water containing trifluoroacetic acid. acs.org
The following interactive data tables summarize typical validation parameters that would be assessed for an HPLC method for this compound, based on data from structurally related compounds.
Table 1: Illustrative HPLC Method Validation Parameters for Aminohydroxamic Acid Analysis
| Parameter | Typical Acceptance Criteria | Example Finding (Related Compounds) | Citation |
| Specificity | No interference at the retention time of the analyte peak | Method demonstrated to be specific | rsc.org |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r = 0.997 over 0.40-0.60 mg/ml | rsc.org |
| Accuracy | Recovery between 98.0% and 102.0% | 100.1% | rsc.org |
| Precision (Repeatability) | RSD ≤ 2% | 0.68% | rsc.org |
| Precision (Intermediate) | RSD ≤ 2% | 1.70% | rsc.org |
| LOD | Signal-to-noise ratio ≥ 3:1 | 1 µg/mL | |
| LOQ | Signal-to-noise ratio ≥ 10:1 | 5 µg/mL | |
| Robustness | System suitability parameters met after deliberate changes | Method remained unaffected by small variations in pH and mobile phase composition | rsc.org |
Table 2: Example Research Findings on Purity and Concentration
| Compound | Analytical Method | Purity/Concentration Finding | Research Context | Citation |
| 4-amino-3-hydroxybutyric acid | Reversed-Phase HPLC | Determined in finished pharmaceutical tablets | Method Validation | rsc.org |
| Quinazolin-4-one-based hydroxamic acid derivatives | UHPLC | >95% purity for all assay compounds | Synthesis and Biological Evaluation | nih.govacs.org |
| Hydroxamate siderophores | HPLC | Detected in culture media at 2.36 µg/mL | Quantitative Analysis | acs.org |
Metabolic Pathways and Biotransformation of 4 Amino N Hydroxybutanamide in Biological Systems Research Focus
Enzymatic Degradation and Inactivation Mechanisms
The biotransformation of 4-amino-N-hydroxybutanamide is anticipated to proceed through several enzymatic pathways common to compounds with similar functional groups, namely an amide and a hydroxylamine (B1172632). These reactions primarily involve hydrolysis and oxidation, leading to the inactivation of the parent compound and the formation of various metabolites.
Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis by amidase enzymes, such as histone deacetylases (HDACs). This enzymatic action would cleave the C-N bond, yielding 4-aminobutanoic acid and hydroxylamine. This is a common degradation pathway for hydroxamic acids. nih.govacs.org
Oxidation: The primary amino group is a potential site for oxidation by monoamine oxidases (MAOs) or cytochrome P450 (CYP450) enzymes. This can lead to the formation of the corresponding aldehyde, which can be further oxidized to a carboxylic acid.
N-Glucuronidation: The hydroxylamine moiety can undergo conjugation with glucuronic acid, a common phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.
While direct enzymatic studies on this compound are limited, the metabolic pathways of structurally related compounds provide a predictive framework for its degradation. For instance, other hydroxamic acid derivatives are known to be substrates for various hydrolases and conjugating enzymes. acs.orgrsc.org
Identification of Major Metabolites in In Vitro Systems
In vitro metabolic studies using systems such as liver microsomes and cell lysates are fundamental for identifying the primary metabolites of a drug candidate. nuvisan.com These systems contain a rich complement of drug-metabolizing enzymes. For this compound, incubation with liver microsomes, which are rich in CYP450 enzymes, would likely reveal oxidative metabolites. The use of hepatocytes, which contain both phase I and phase II enzymes, would provide a more complete picture, including conjugated metabolites like glucuronides.
Based on the predicted enzymatic pathways, the major metabolites expected to be identified in such systems include:
| Metabolite | Predicted Formation Pathway |
| 4-Aminobutanoic acid | Amide hydrolysis |
| Hydroxylamine | Amide hydrolysis |
| 4-Oxo-N-hydroxybutanamide | Oxidation of the amino group |
| 4-amino-N-(glucuronidyloxy)butanamide | N-Glucuronidation |
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for the detection and identification of these metabolites. nih.gov
In Vivo Metabolite Profiling in Preclinical Models
In vivo studies in preclinical models, such as rodents, are essential to confirm the metabolic pathways observed in vitro and to identify any unique metabolites formed in a whole-organism context. nuvisan.comnih.gov Following administration of this compound to these models, biological samples like plasma, urine, and feces are collected and analyzed.
Metabolite profiling in these studies would aim to:
Quantify the parent compound and its major metabolites over time to understand its pharmacokinetic profile.
Identify any species-specific differences in metabolism.
Elucidate the primary routes of elimination.
A hypothetical major circulating metabolite in plasma could be 4-aminobutanoic acid, resulting from rapid amide hydrolysis. mdpi.com The urine would likely contain a mixture of the parent compound, its hydrolytic products, and conjugated metabolites, reflecting the body's efforts to detoxify and excrete the compound. The relative abundance of these metabolites would provide insights into the dominant metabolic pathways in vivo.
4 Amino N Hydroxybutanamide As a Research Tool and Probe in Biological Discovery
Utility in Unraveling Specific Enzymatic Pathways (e.g., metalloenzyme mechanisms, GABAergic systems)
The unique structure of 4-amino-N-hydroxybutanamide and its analogues has made them instrumental in the study of specific enzymatic pathways, most notably those involving metalloenzymes and the GABAergic system.
Metalloenzyme Mechanisms: Hydroxamic acids are recognized for their ability to chelate metal ions, a property that makes them effective inhibitors of metalloenzymes. researchgate.net This is because many metalloenzymes contain a zinc ion in their active site, which is crucial for their catalytic activity. The hydroxamic acid group can bind to this zinc ion, disrupting the enzyme's function. This inhibitory action has been leveraged to study the role of metalloenzymes in various diseases.
Derivatives of N-hydroxybutanamide have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. mdpi.com MMPs are involved in the degradation of the extracellular matrix and play roles in physiological processes as well as in diseases like cancer, where they are implicated in tumor growth, invasion, and metastasis. mdpi.com For instance, studies on N-hydroxybutanamide derivatives have shown inhibition of MMP-2, MMP-9, and MMP-14, which are key players in cancer progression. mdpi.com By using these compounds as probes, researchers can investigate the specific contributions of these enzymes to disease pathology.
GABAergic Systems: The GABAergic system, with γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the central nervous system, is a major target for neurological disorder research. researchgate.net The reuptake of GABA from the synaptic cleft is managed by GABA transporters (GATs), which belong to the SLC6 protein family. researchgate.net Modulating the activity of these transporters can significantly impact neuronal signaling.
Derivatives of this compound and the related 4-hydroxybutanamide (B1328909) have been developed as potent inhibitors of the four murine GAT subtypes (mGAT1–4). researchgate.net These compounds have been crucial in exploring the therapeutic potential of GAT inhibition for conditions like neuropathic pain and epilepsy. researchgate.netacs.org Structure-activity relationship (SAR) studies, supported by molecular docking, have used these derivatives to probe the binding sites of the transporters, helping to elucidate the molecular interactions necessary for affinity and selectivity. researchgate.netresearchgate.net For example, research has shown that replacing a hydroxyl group with an amino group in certain butanamide derivatives can enhance inhibition of mGAT1/2 while reducing activity at mGAT4, indicating the distinct structural requirements for interacting with different GAT subtypes.
Table 1: Inhibitory Activity of Selected Butanamide Derivatives on Mouse GABA Transporters (mGATs)
| Compound | Target | pIC₅₀ | Primary Research Application | Reference |
|---|---|---|---|---|
| 50a | mGAT2 | 5.43 | Neuropathic Pain Models | acs.org |
| 56a | mGAT4 | 5.04 | Neuropathic Pain Models | acs.org |
| 16a | mGATs | 4.21-5.14 | Antinociceptive Activity | researchgate.net |
| 16d | mGATs | 4.21-5.14 | Antinociceptive Activity | researchgate.net |
| 23a | mGAT4 (slight preference) | 5.02 | Antidepressant-like Properties | researchgate.net |
| 24e | mGAT2 | 5.34 | Anticonvulsant & Antinociceptive Activity | researchgate.net |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency.
Application in Epigenetic Research and Chromatin Biology (e.g., through HDAC inhibition potential of hydroxamates)
Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are fundamental to cellular function and disease. A key mechanism in epigenetics is histone acetylation, controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). plos.org HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.net
The hydroxamic acid functional group, a core feature of this compound, is a well-established zinc-binding group that effectively inhibits zinc-dependent HDAC enzymes. researchgate.net This makes hydroxamate-containing compounds, including derivatives of this compound, powerful tools for studying the roles of HDACs in chromatin biology and disease. researchgate.net By inhibiting HDACs, these compounds cause hyperacetylation of histones, which alters gene expression and can trigger cellular responses like cell cycle arrest and apoptosis. researchgate.netfrontiersin.org
This inhibitory potential has positioned hydroxamic acids at the forefront of developing therapeutics for cancer and other diseases. frontiersin.org Broad-spectrum HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) have been approved for clinical use, validating the therapeutic strategy. frontiersin.orgscientificarchives.com Research using these and other hydroxamate-based inhibitors helps to unravel the complex roles of specific HDAC isoforms in various cancers and neurodegenerative disorders like Alzheimer's and Huntington's disease. plos.orgscientificarchives.com While broad-spectrum inhibitors can have significant side effects, they remain invaluable as research probes to understand the global effects of HDAC inhibition, paving the way for the design of more selective inhibitors. plos.orgscientificarchives.com
Table 2: Major Classes of HDAC Inhibitors
| Inhibitor Class | Key Structural Moiety | Mechanism of Action | Example | Reference |
|---|---|---|---|---|
| Hydroxamic Acids | Hydroxamic Acid (-CONHOH) | Chelates zinc ion in the HDAC active site | Vorinostat (B1683920) (SAHA) | frontiersin.orgscientificarchives.com |
| Benzamides | 2-Aminobenzamide | Binds to the active site channel | Entinostat | plos.orgfrontiersin.org |
| Cyclic Peptides | Cyclic tetrapeptide | Plugs the active site channel | Romidepsin | frontiersin.org |
| Aliphatic Acids | Short-chain fatty acid | Binds to the active site | Valproic Acid | researchgate.net |
Development of this compound-Based Affinity Probes
An affinity probe is a molecule designed to bind specifically to a biological target, allowing for its identification, isolation, or characterization. The scaffold of this compound is well-suited for the development of such probes due to its functional groups that can be readily modified to enhance affinity and introduce reporter tags.
The inherent ability of the hydroxamate group to coordinate with metal ions has been exploited in studies exploring the complex-forming capabilities of this compound with organometallic compounds, such as those containing Ruthenium. nih.gov Such research investigates the specific binding modes ([O,O] or [N,N] chelation) and stability of the resulting complexes. nih.gov This fundamental work on metal coordination is a step toward designing targeted probes or therapeutic agents.
More broadly, derivatives of this compound serve as molecular probes to investigate protein-ligand interactions. ontosight.ai In the context of the GABAergic system, series of N-benzyl-4-hydroxybutanamide derivatives have been synthesized to probe the structure of GAT binding sites. researchgate.net By systematically altering the substituents on the core scaffold and measuring the corresponding changes in inhibitory activity, researchers can map the chemical space of the transporter's binding pocket. This structure-activity relationship (SAR) approach is a form of affinity probing that generates critical data for the rational design of more potent and selective inhibitors. researchgate.net Similarly, the development of MMP inhibitors based on the N-hydroxybutanamide scaffold uses the core structure as a probe to optimize interactions with the enzyme's active site. mdpi.com
Future Directions and Emerging Research Avenues for 4 Amino N Hydroxybutanamide
Exploration of Novel Biological Targets and Mechanistic Concepts (preclinical)
Preclinical research is expanding the horizon of 4-amino-N-hydroxybutanamide's biological targets beyond the well-established inhibition of histone deacetylases. The inherent chemical functionalities of the molecule, namely the amino and hydroxamic acid groups, suggest a broader range of potential interactions with metalloenzymes and other biological macromolecules.
One promising avenue of exploration is its interaction with other zinc-dependent enzymes. The hydroxamic acid moiety is a known zinc-binding group, a key feature in the mechanism of HDAC inhibition. This same feature, however, suggests that this compound could also target other metalloenzymes. For instance, matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and disease progression, are a potential class of targets. While much of the research has focused on more complex N-hydroxybutanamide derivatives as MMP inhibitors, the foundational structure of this compound provides a scaffold for designing more specific inhibitors. mdpi.com
Furthermore, the amino group of this compound introduces the potential for interactions with targets that recognize amino-containing ligands. Research into aminohydroxamates has shown their capability to act as ligands for metal ions, such as ruthenium, suggesting a role in coordination chemistry and the potential for developing novel metallodrugs. unideb.hu The complex-forming capabilities of this compound with metal ions could be explored for therapeutic or diagnostic purposes. unideb.hu
Beyond direct enzyme inhibition, future preclinical studies may also investigate the role of this compound in modulating protein-protein interactions. The molecule's ability to induce changes in protein acetylation through HDAC inhibition can indirectly affect these interactions, but direct binding to protein interfaces is another possibility that warrants investigation.
Development of Advanced Methodologies for Studying its Interactions
To fully elucidate the molecular interactions of this compound with its biological targets, researchers are moving beyond traditional biochemical assays and employing more advanced methodologies. These techniques provide deeper insights into the kinetics, thermodynamics, and structural basis of these interactions.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are crucial for visualizing the precise binding mode of this compound within the active sites of its target enzymes. While these techniques have been extensively used for other HDAC inhibitors, specific structural data for this compound would be invaluable for understanding its isoform selectivity and for the rational design of more potent and specific derivatives.
In addition to static structural methods, techniques that probe the dynamic nature of molecular interactions are also being explored. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to study the binding of this compound to its targets in solution, providing information on conformational changes and binding kinetics. unideb.hu Isothermal titration calorimetry (ITC) is another powerful tool for characterizing the thermodynamics of binding, revealing the enthalpic and entropic contributions to the interaction.
Computational approaches, including molecular dynamics (MD) simulations and advanced quantum chemical methods, are also playing an increasingly important role. plos.org These methods can complement experimental data by providing detailed atomic-level insights into the binding process, predicting binding affinities, and identifying key residues involved in the interaction.
Integration with Systems Biology and Omics Approaches
The advent of systems biology and multi-omics technologies offers a powerful framework for understanding the global cellular effects of this compound beyond its direct molecular targets. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the biological pathways and networks modulated by this compound. nih.gov
Table 1: Potential Omics-Based Approaches for Studying this compound
| Omics Approach | Potential Application for this compound Research |
| Transcriptomics | Identify genome-wide changes in gene expression following treatment to uncover novel pathways affected by HDAC inhibition. nih.gov |
| Proteomics | Quantify changes in the proteome and post-translational modifications (e.g., acetylation) to understand the downstream effects on cellular machinery. researchgate.net |
| Metabolomics | Analyze alterations in cellular metabolism to reveal the interplay between HDACs, metabolism, and the effects of the inhibitor. nih.gov |
| Interactomics | Map the protein-protein interaction networks that are altered by changes in protein acetylation, providing insights into the broader functional consequences. |
Systems-level analyses of HDAC inhibitors have already revealed enrichment for pathways implicated in metabolic syndrome and diabetes, suggesting that the effects of these compounds are far-reaching. tandfonline.com Applying these approaches specifically to this compound could help to identify novel therapeutic indications, predict potential off-target effects, and discover biomarkers for patient stratification. semanticscholar.org For example, metabolomic profiling could uncover unexpected effects on cellular metabolism, while proteomic analysis could identify novel non-histone protein substrates whose acetylation status is altered by the compound.
Potential for Derivatization in Materials Science or Analytical Chemistry
While the primary focus of research on this compound has been in the biomedical field, its chemical structure holds potential for derivatization and application in materials science and analytical chemistry. The presence of two reactive functional groups—the amino and hydroxamic acid moieties—provides versatile handles for chemical modification.
In materials science, the ability of the hydroxamic acid group to chelate metal ions could be exploited for the development of novel functional materials. nih.gov For example, this compound could be incorporated into polymer backbones to create materials with metal-sensing or metal-sequestering properties. Such materials could have applications in environmental remediation for the removal of heavy metal ions from water, or in the development of sensors for detecting specific metal ions.
In the realm of analytical chemistry, this compound could be derivatized to create chemical probes for studying biological systems. The amino group can be readily functionalized with fluorophores, affinity tags, or cross-linking agents. These probes could be used to visualize the subcellular localization of the compound, identify its binding partners through affinity purification-mass spectrometry, or map its interactions within living cells.
Furthermore, the metal-chelating properties of the hydroxamic acid could be utilized in the design of novel stationary phases for chromatography, enabling the separation of metal ions or metal-containing species. The development of such analytical tools would be valuable for a wide range of applications, from environmental analysis to metalloproteomics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-N-hydroxybutanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-aminobutyric acid derivatives and hydroxylamine. Key steps include protecting the amine group to avoid side reactions and using coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation. Optimization involves adjusting pH (6.5–7.5), temperature (25–40°C), and solvent polarity (e.g., acetonitrile/water mixtures) to maximize yield . Characterization via NMR and mass spectrometry (ESI-MS) is critical to confirm structure and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify backbone structure (e.g., amine proton at δ 2.8–3.2 ppm, hydroxyl resonance at δ 5.1–5.3 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H] at m/z 147.1) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%) .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodological Answer : The compound exhibits pH-dependent stability. In acidic conditions (pH < 3), the hydroxylamine group may undergo hydrolysis. In alkaline conditions (pH > 9), the amide bond is prone to cleavage. Stability studies should use buffered solutions (pH 4–7) at 4°C, monitored via UV-Vis spectroscopy (absorbance at 260 nm) over 72 hours .
Advanced Research Questions
Q. How does this compound interact with biological targets such as leukotriene A-4 hydrolase?
- Methodological Answer : Mechanistic studies require:
- Enzyme Assays : Measure inhibition kinetics (IC) using recombinant leukotriene A-4 hydrolase and substrate analogs (e.g., LTA4 methyl ester). Fluorescence polarization assays can track binding affinity .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the hydroxylamide moiety and the enzyme’s active-site zinc ion .
- Validation : Compare computational predictions with mutagenesis studies (e.g., His295Ala mutants) to confirm binding residues .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies by:
- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify biphasic effects .
- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out nonspecific binding to GPCRs or ion channels .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., 4-aminobutyric acid) that might confound activity data .
Q. How can this compound be utilized in metal coordination chemistry for therapeutic applications?
- Methodological Answer : The hydroxylamide group acts as a bidentate ligand for transition metals. Example protocols:
- Ruthenium Complex Synthesis : React [(η-p-cymene)Ru(HO)] with this compound (1:2 molar ratio) in ethanol/water (1:1) at 60°C. Characterize via X-ray crystallography and cyclic voltammetry to confirm redox-active complexes .
- Biological Testing : Evaluate DNA-binding capacity using 9-methylguanine models and cytotoxicity assays (e.g., MTT on cancer cell lines) .
Data Management and Reproducibility
Q. What computational tools and databases are recommended for validating this compound-related research data?
- Methodological Answer :
- PubChem : Access physicochemical properties (e.g., logP = -1.2, solubility = 12 mg/mL) and toxicity predictions .
- Chemotion ELN : Document synthesis protocols and raw spectral data in a FAIR-compliant electronic lab notebook .
- DTP/NCI Database : Cross-reference biological activity data (e.g., NCI-60 screening) to identify potential off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
